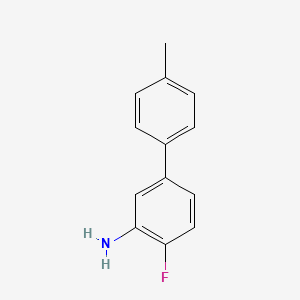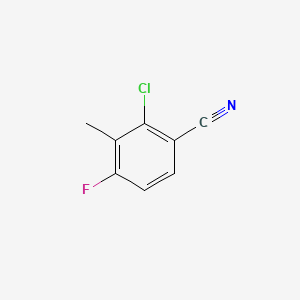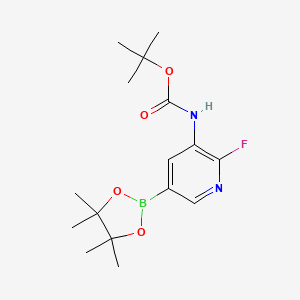
tert-ブチル (2-フルオロ-5-(4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン-2-イル)ピリジン-3-イル)カルバメート
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-Butyl (2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate is a useful research compound. Its molecular formula is C16H24BFN2O4 and its molecular weight is 338.186. The purity is usually 95%.
BenchChem offers high-quality tert-Butyl (2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl (2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
生物活性化合物の合成
この化合物は、多くの生物活性化合物の合成における重要な中間体です . 例えば、クリゾチニブの合成に使用されており、クリゾチニブは非小細胞肺がんの治療薬です .
結晶構造解析
この化合物の結晶構造は、X線回折を用いて研究されてきました . これは、結晶中の原子の配置とそれらの間の化学結合に関する貴重な情報を提供します .
密度汎関数理論(DFT)研究
この化合物の分子構造を理解するために、DFT研究が行われてきました . これらの研究は、化合物の電子構造、特に電子の分布や占有するエネルギー準位に関する洞察を提供できます .
物理化学的特徴解析
DFTを用いて、この化合物の分子静電ポテンシャルとフロンティア分子軌道が調査されました . これにより、化合物の反応性や他の分子との相互作用に関する情報が得られます .
コンフォメーション解析
コンフォメーション解析は、分子の構造を理解する上で重要な役割を果たします . この化合物は、安定なコンフォマーと不安定なコンフォマーを明らかにするために、このような解析が行われました
作用機序
Target of Action
Similar compounds with a dioxaborolane group have been reported to interact with various biological targets, including enzymes and receptors .
Mode of Action
Compounds with a dioxaborolane group are often used in suzuki-miyaura cross-coupling reactions . This suggests that the compound may interact with its targets through a similar mechanism, potentially forming new covalent bonds.
Biochemical Pathways
Given the compound’s potential role in suzuki-miyaura cross-coupling reactions , it may be involved in the modification of various biochemical pathways, depending on the specific targets it interacts with.
Result of Action
Given its potential role in suzuki-miyaura cross-coupling reactions , the compound may induce significant changes in the structure and function of its targets.
特性
IUPAC Name |
tert-butyl N-[2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24BFN2O4/c1-14(2,3)22-13(21)20-11-8-10(9-19-12(11)18)17-23-15(4,5)16(6,7)24-17/h8-9H,1-7H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDSXXXQAKHAZAY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)F)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24BFN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60694500 |
Source


|
| Record name | tert-Butyl [2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60694500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1310405-07-2 |
Source


|
| Record name | Carbamic acid, N-[2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-pyridinyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1310405-07-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl [2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60694500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

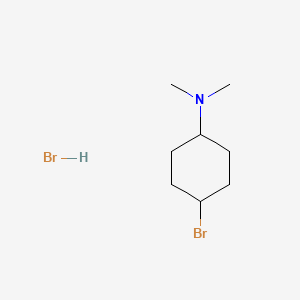
![2-(1,1-Dimethylethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B581054.png)

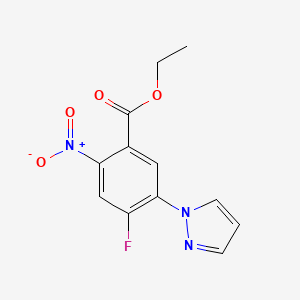
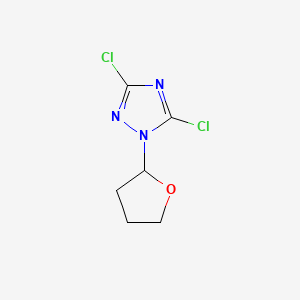
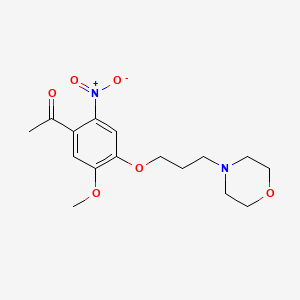

![4-Chlorothieno[3,2-c]pyridine-2-carbaldehyde](/img/structure/B581067.png)
![3-Bromo-7-fluoroimidazo[1,2-a]pyridine](/img/structure/B581069.png)


